N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a [1,2]oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 4. The carboxamide group at position 4 is linked to a 2,5-dimethoxyphenyl moiety.
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-9-7-12(15-10(2)20-24-17(15)18-9)16(21)19-13-8-11(22-3)5-6-14(13)23-4/h5-8H,1-4H3,(H,19,21) |
InChI Key |
IDFMTHJSEHYWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine with 2,5-dimethoxyaniline under basic conditions . The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes analogs with distinct heterocyclic cores and substituents. Key comparisons are inferred based on structural features and physicochemical properties from the referenced studies.
Heterocyclic Core and Substituent Effects
The target compound’s [1,2]oxazolo[5,4-b]pyridine core differs significantly from the [1,2]dithiolo[3,4-b][1,4]thiazine systems in . In contrast, sulfur’s larger atomic radius and polarizability in dithiolo-thiazine derivatives may favor hydrophobic interactions and higher melting points due to stronger crystal packing (e.g., 229–269°C for compounds in ) .
Aromatic Substituent Impact
The 2,5-dimethoxyphenyl group in the target compound is electron-rich due to methoxy substituents, which could enhance resonance stabilization and alter reactivity compared to electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ). For example:
- 3,4-Methylenedioxyphenyl substituent (, Compound 2): The fused dioxy ring increases planarity, improving crystal packing and yielding a higher melting point (267–269°C) .
- 2,5-Dimethoxyphenyl substituent (Target): Expected to exhibit moderate intermolecular interactions due to methoxy groups’ steric and electronic effects, though experimental data are lacking.
Functional Group Comparison
The target’s carboxamide (-CONH2) group differs from the carbamoylimino (-N-C(O)-NH-) groups in . Carboxamides typically engage in hydrogen bonding, which may improve aqueous solubility compared to carbamoylimino derivatives. However, the latter’s additional imino group could provide more hydrogen-bonding sites, influencing biological target interactions .
Implications for Pharmacological Activity
- Sulfur-containing cores (e.g., dithiolo-thiazine) may favor lipophilicity and membrane permeability.
- Oxygen-containing cores (e.g., oxazole) could improve solubility and metabolic stability.
- Aryl substituents modulate electronic effects and binding affinity; for example, methylenedioxy groups are common in CNS-active drugs due to their ability to cross the blood-brain barrier .
Biological Activity
N-(2,5-Dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| InChI Key | UZHQYRXAWRZWMJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with pyridine-2-carboxylic acid derivatives under controlled conditions to yield the desired oxazole structure. This process can be optimized for yield and purity in industrial settings through crystallization and other purification techniques .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that related oxazole derivatives demonstrated potent inhibitory activity against the vascular endothelial growth factor receptor (VEGFR-2), a key target in cancer therapy. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit angiogenesis by blocking VEGFR signaling pathways. Additionally, studies have shown that it may disrupt chitin synthesis in certain insects, indicating potential insecticidal properties .
Case Studies
- Inhibition of Chitin Synthesis : A study evaluated the effects of various oxazole derivatives on chitin synthesis in Chilo suppressalis, a common pest. The results indicated that this compound significantly inhibited chitin synthesis at concentrations leading to an IC50 value indicative of strong larvicidal activity .
- VEGFR Inhibition : Another investigation focused on the inhibitory effects of related compounds on VEGFR-2. The docking analysis revealed that these compounds bind effectively at the ATP-binding site of the receptor, which is crucial for its kinase activity .
Comparative Analysis
To better understand the biological activity of this compound in comparison to similar compounds:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| N-(2,5-Dimethoxyphenyl)-3,6-dimethyl... | 0.33 | VEGFR-2 |
| Related Oxazole Derivative A | 0.29 | HUVEC |
| N-(2,6-Dimethylphenyl)-3-methylisoxazolecarboxamide | 0.45 | Chitin Synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
